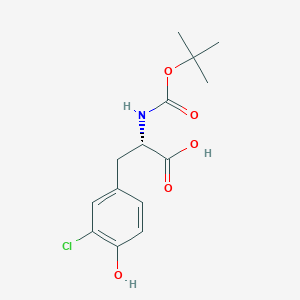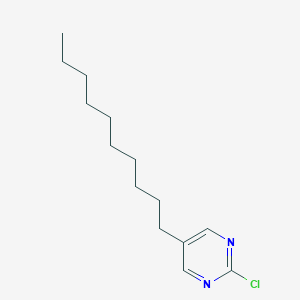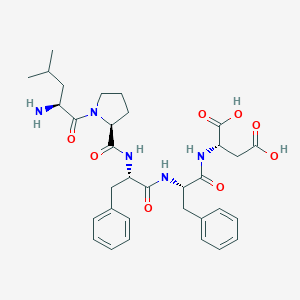
Boc-3-chloro-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3-chloro-L-tyrosine is a derivative of tyrosine . It is a chloroamino acid that comprises a tyrosine core with a chloro- substituent ortho to the phenolic hydroxy group . It has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope .
Synthesis Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Boc-3-chloro-L-tyrosine is C14H18ClNO5 . It contains a total of 39 bonds; 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis
Boc-3-chloro-L-tyrosine has been used in the enzymatic synthesis of halogen derivatives of aromatic amino acids labeled with a hydrogen isotope . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
Boc-3-chloro-L-tyrosine has a molecular weight of 315.75 g/mol . It has an XLogP3-AA of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Wissenschaftliche Forschungsanwendungen
1. Biomarker for Oxidative Stress and Inflammation 3-Chloro-L-tyrosine is a derivative of L-tyrosine and is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . It has been used as a biomarker of oxidative damage induced by MPO .
Biomarker for Cancer
3-Chloro-L-tyrosine has been used in the quantification of free 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in biological samples as potential inflammation, oxidative stress, and cancer biomarkers . All metabolites were significantly higher in cancer patients than healthy controls .
Role in Colorectal Cancer Research
In a study involving colorectal cancer patients during the perioperative period, 3-Chloro-L-tyrosine was used in the development of a liquid chromatography–tandem mass spectrometry (LC-MS/MS)-based method for simultaneous analysis without an extract purification step by solid-phase extraction .
4. Role in Stress Mitigation and Performance Enhancement Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress . Tyrosine supplementation has been shown to diminish cognitive and some behavioral deficits associated with stressful conditions .
Role in Metabolomics
3-Chloro-L-tyrosine has been used in metabolomics, a study of chemical processes involving metabolites. It is particularly useful in the study of specific cellular processes related to oxidative stress and inflammation .
6. Role in Drug Development for Chagas Disease Halogenated L-tyrosine derivatives, including 3-Chloro-L-tyrosine, have been synthesized to examine new substances for the treatment of Chagas disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCIHCRJIZOO-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620970 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-chloro-L-tyrosine | |
CAS RN |
192315-36-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-chloro-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)







![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)


![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
